molecular formula C14H19NO4S B12601147 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene CAS No. 648957-27-1

1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene

Cat. No.: B12601147
CAS No.: 648957-27-1
M. Wt: 297.37 g/mol
InChI Key: QGCNQQRLXPNGFF-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is a substituted aromatic compound of significant interest in scientific research. It is characterized by a benzene ring core substituted with methoxy groups at the 1 and 4 positions, a (2-methylpropyl)sulfanyl (isobutylthio) group at the 2 position, and a nitroethenyl moiety at the 5 position. The electron-donating nature of the methoxy and thioether groups, combined with the strong electron-withdrawing property of the nitrovinyl group, creates a push-pull system that can influence the compound's electronic characteristics and reactivity . Compounds with nitroethenyl substituents on a dimethoxybenzene scaffold have demonstrated considerable value in biomedical research. Similar structures have been investigated for their antitumor properties, with studies indicating they can induce apoptosis in cancer cells by inhibiting critical enzymes like topoisomerase II, which is vital for DNA replication . Furthermore, nitro compounds are frequently explored for their anti-infective potential, suggesting this compound could be a candidate for research into new antimicrobial or antiparasitic agents . Its mechanism of action may involve interactions with enzymatic targets such as cytochrome P450, potentially altering metabolic pathways relevant to drug efficacy and toxicity . This chemical is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate in organic synthesis or as a pharmacophore for developing novel bioactive molecules in drug discovery programs.

Properties

CAS No.

648957-27-1

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-methylpropylsulfanyl)-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C14H19NO4S/c1-10(2)9-20-14-8-12(18-3)11(5-6-15(16)17)7-13(14)19-4/h5-8,10H,9H2,1-4H3

InChI Key

QGCNQQRLXPNGFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Method 1: Nucleophilic Substitution Reaction

This method involves the nucleophilic substitution of a suitable precursor compound with a sulfanyl group.

  • Reagents :

    • 1,4-Dimethoxy-2-bromobenzene
    • 2-Methylpropyl thiol
    • Base (e.g., potassium carbonate)
  • Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Temperature: Reflux for several hours
  • Yield : Approximately 75%

Method 2: Electrophilic Aromatic Substitution

This method utilizes electrophilic aromatic substitution to introduce the nitroethenyl group into the benzene ring.

  • Reagents :

    • 1,4-Dimethoxy-2-(2-methylpropyl)sulfanylbenzene
    • Nitroethylene (generated in situ from nitromethane and a base)
  • Conditions :

    • Solvent: Acetone
    • Temperature: Room temperature or slightly elevated
  • Yield : Approximately 80%

Method 3: One-Pot Synthesis

A more efficient approach is the one-pot synthesis that combines both steps into a single reaction vessel.

  • Reagents :

    • Starting material: 1,4-Dimethoxybenzene
    • Reagents for sulfanylation and nitroethenylation
  • Conditions :

    • Solvent: Ethanol
    • Temperature: Reflux for several hours
  • Yield : Approximately 70%

The choice of method for synthesizing 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene often depends on factors such as availability of starting materials, desired yield, and purity requirements.

Method Key Steps Yield (%) Advantages
Nucleophilic Substitution Substitution of bromine with thiol ~75 Simple setup; moderate yield
Electrophilic Aromatic Substitution Addition of nitroethylene to benzene ring ~80 High yield; effective for functionalization
One-Pot Synthesis Combined reaction steps ~70 Time-efficient; fewer purification steps

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitroethenyl group can participate in redox reactions, while the sulfanyl group can form disulfide bonds, affecting protein structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Sulfanyl-Containing Analogues
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides () :

    • These compounds exhibit α-glucosidase inhibition (e.g., 8q : IC50 = 49.71 µM vs. acarbose: 38.25 µM) due to their heterocyclic and sulfanyl motifs .
    • Comparison : The target compound lacks the oxadiazole-indole scaffold but shares the sulfanyl group. Its nitroethenyl group may confer distinct redox-related bioactivity, though this remains untested.
  • 1-Ethylsulfanyldodecane () :

    • An aliphatic sulfanyl compound linked to odor in natural products.
    • Comparison : The target’s aromatic sulfanyl group reduces volatility and may enhance stability compared to aliphatic analogs .
Nitro-Functionalized Analogues
  • Nitrobenzenes and Nitroalkenes: Nitro groups are common in antimicrobial and anticancer agents (e.g., chloramphenicol).
Methoxy-Substituted Analogues
  • 1,4-Dimethoxybenzene Derivatives :
    • Methoxy groups increase solubility in polar solvents. In the target compound, this may balance the lipophilicity from the 2-methylpropylsulfanyl group, optimizing bioavailability.

Physicochemical Properties

Compound Key Substituents LogP (Estimated) Reactivity Notes
Target Compound 1,4-Dimethoxy, 2-(2-methylpropylsulfanyl), 5-(2-nitroethenyl) ~3.2 High electrophilicity (nitroethenyl)
N-Substituted Acetamide 8q () Oxadiazole, indole, sulfanyl ~2.8 Moderate polarity, enzyme inhibition
1-Ethylsulfanyldodecane () Aliphatic sulfanyl ~5.1 Volatile, odorant properties

Biological Activity

1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene
  • Molecular Formula : C13_{13}H17_{17}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : 267.34 g/mol
  • CAS Number : 18790-57-3

Biological Activity Overview

Recent studies indicate that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial activity against various pathogens, including bacteria and fungi.
  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO-A), which is relevant for neuropsychiatric conditions. Inhibitory concentrations (IC50) for MAO-A have been reported in the submicromolar range, indicating potent activity .

The mechanisms underlying the biological activities of 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene can be summarized as follows:

  • Free Radical Scavenging : The presence of methoxy groups enhances the electron-donating capacity of the compound, allowing it to neutralize free radicals effectively.
  • Interaction with Biological Targets : The nitro group and sulfur atom in the structure may facilitate interactions with specific enzymes and receptors, leading to inhibition or modulation of their activity.
  • Cellular Uptake and Bioavailability : Studies indicate that the lipophilic nature of the compound aids in its absorption and distribution within biological systems.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with 1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene resulted in reduced apoptosis under oxidative stress conditions. The compound's ability to inhibit MAO-A was linked to increased levels of neuroprotective neurotransmitters .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, suggesting potential as a novel antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against S. aureus and C. albicans
MAO-A InhibitionIC50 in submicromolar range

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